![molecular formula C15H17N5OS B12583730 N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a compound that belongs to the class of heterocyclic compounds known as triazinoindoles. These compounds are characterized by their fused ring structure, which includes a triazine ring fused to an indole ring. This particular compound has gained attention due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves the condensation of tricyclic compounds such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole with appropriate reagents. One common method involves the reaction of 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole with N-butyl-2-chloroacetamide under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively bind to ferrous ions, which can influence various biological processes . The compound may also interact with DNA, proteins, and other cellular components, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole: These compounds have similar structures but with different substituents, leading to variations in their biological activities.
Indolo[2,3-b]quinoxalines: These compounds share the indole ring but have different fused ring systems, resulting in distinct properties and applications.
Uniqueness
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively bind to ferrous ions and its potential therapeutic applications make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H17N5OS |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H17N5OS/c1-2-3-8-16-12(21)9-22-15-18-14-13(19-20-15)10-6-4-5-7-11(10)17-14/h4-7H,2-3,8-9H2,1H3,(H,16,21)(H,17,18,20) |
Clave InChI |
GOSDTGOWSUBPCB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


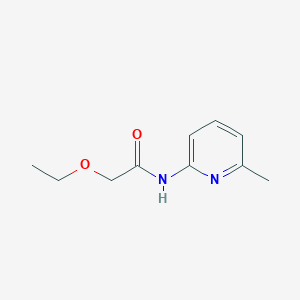
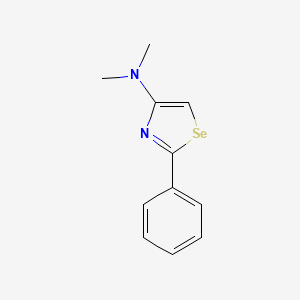
![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)
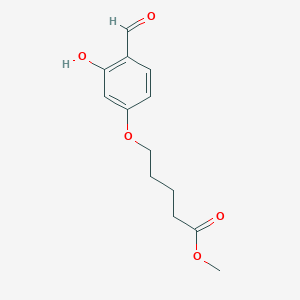
![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)
![1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-2-bromoethan-1-one](/img/structure/B12583685.png)
propanedinitrile](/img/structure/B12583687.png)
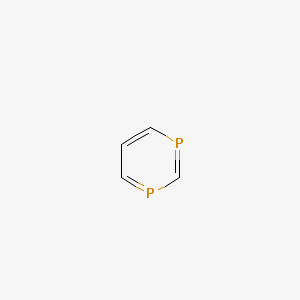
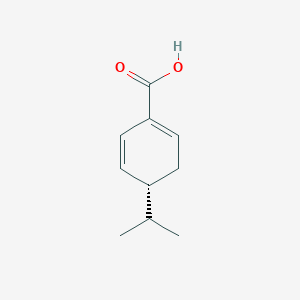
![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)
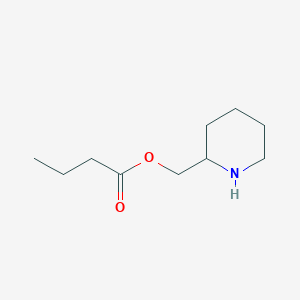
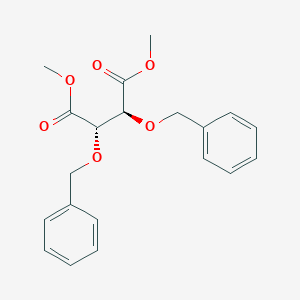
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
